molecular formula C22H21ClN4O3S B11599973 7-butan-2-yl-5-(4-chlorophenyl)sulfonyl-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

7-butan-2-yl-5-(4-chlorophenyl)sulfonyl-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B11599973
M. Wt: 456.9 g/mol
InChI Key: QMZSXHFSRUAKLW-UHFFFAOYSA-N
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Description

This complex compound features a fused tricyclic structure, combining a triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene core with a butan-2-yl group and a 4-chlorophenylsulfonyl moiety. Let’s break down its components:

    Triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene: This intricate bicyclic system contains three nitrogen atoms and exhibits significant strain due to its bridged structure.

    Butan-2-yl group: A four-carbon alkyl group attached to the triazatricyclo core.

    4-Chlorophenylsulfonyl moiety: A phenyl ring substituted with a chlorine atom and a sulfonyl group (SO₂).

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps, including cyclization, functional group transformations, and sulfonation. While I don’t have specific synthetic details for this exact compound, similar strategies for constructing complex heterocycles can be adapted.

Industrial Production:: Industrial-scale production methods may vary, but efficient routes would likely involve optimized conditions for each step, ensuring high yields and purity.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the sulfonyl group or other functional groups.

    Reduction: Reduction could target the imine or other unsaturated moieties.

    Substitution: Substitution reactions may occur at the chlorophenyl group or the butan-2-yl moiety.

Common Reagents and Conditions::

    Oxidation: Oxidants like potassium permanganate (KMnO₄) or chromium-based reagents.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide, NBS) or nucleophilic substitution conditions (e.g., SN2 reactions).

Major Products:: The specific products depend on reaction conditions, stereochemistry, and regioselectivity. Potential products include derivatives with modified functional groups or ring systems.

Scientific Research Applications

Chemistry::

    Building Blocks: The compound’s unique structure could serve as a building block for designing novel molecules.

    Catalysis: It might find applications in catalytic processes due to its strained core.

Biology and Medicine::

    Drug Discovery: Investigating its biological activity could lead to potential drug candidates.

    Enzyme Inhibition: The compound may inhibit specific enzymes due to its structural features.

Industry::

    Materials Science: Its strained ring system could inspire new materials or polymers.

Mechanism of Action

The compound’s mechanism likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate this fully.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, we can explore related structures in the literature. Researchers may compare it to other strained heterocycles or sulfonyl-containing compounds.

Properties

Molecular Formula

C22H21ClN4O3S

Molecular Weight

456.9 g/mol

IUPAC Name

7-butan-2-yl-5-(4-chlorophenyl)sulfonyl-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C22H21ClN4O3S/c1-4-14(3)27-20(24)18(31(29,30)16-8-6-15(23)7-9-16)11-17-21(27)25-19-10-5-13(2)12-26(19)22(17)28/h5-12,14,24H,4H2,1-3H3

InChI Key

QMZSXHFSRUAKLW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)N4C=C(C=CC4=N2)C

Origin of Product

United States

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